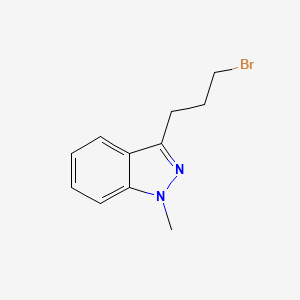
3-(3-Bromopropyl)-1-methyl-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopropyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a bromopropyl group attached to the nitrogen atom of the indazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Alkylation of 1-Methyl-1H-indazole
Starting Material: 1-Methyl-1H-indazole
Reagent: 1,3-Dibromopropane
Catalyst: Potassium carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Conditions: The reaction mixture is heated to 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.
-
Nucleophilic Substitution
Starting Material: 3-Bromo-1-methyl-1H-indazole
Reagent: Propylamine
Catalyst: Sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF)
Conditions: The reaction is carried out at room temperature under an inert atmosphere. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction of the bromopropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-(3-Aminopropyl)-1-methyl-1H-indazole, 3-(3-Hydroxypropyl)-1-methyl-1H-indazole, etc.
Oxidation Products: N-oxides of 3-(3-Bromopropyl)-1-methyl-1H-indazole.
Reduction Products: 3-(3-Propyl)-1-methyl-1H-indazole.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Design: Acts as a building block for designing ligands in coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving indazole derivatives.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indazole derivatives.
Anticancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Serves as a precursor for catalysts in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopropyl)-1-methyl-1H-indazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloropropyl)-1-methyl-1H-indazole
- 3-(3-Iodopropyl)-1-methyl-1H-indazole
- 3-(3-Hydroxypropyl)-1-methyl-1H-indazole
Uniqueness
3-(3-Bromopropyl)-1-methyl-1H-indazole is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in synthetic chemistry. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
Propriétés
Formule moléculaire |
C11H13BrN2 |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
3-(3-bromopropyl)-1-methylindazole |
InChI |
InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |
Clé InChI |
PAFUNXBRLUPNLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




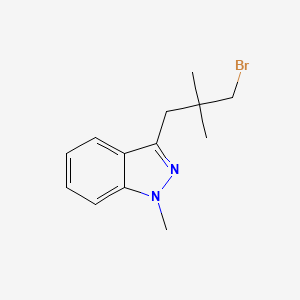
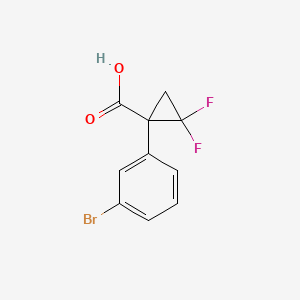
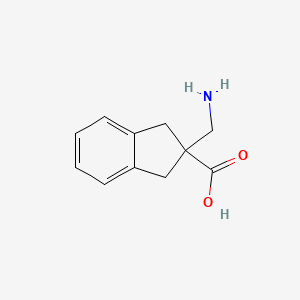
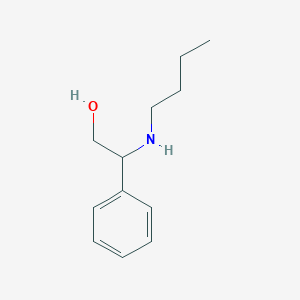

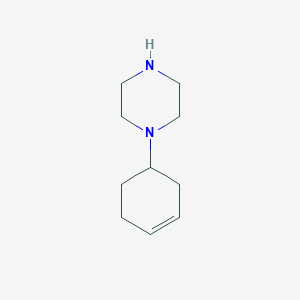
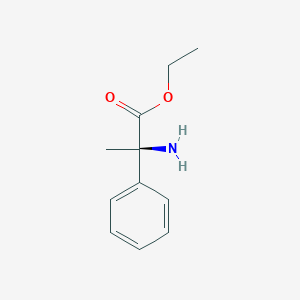

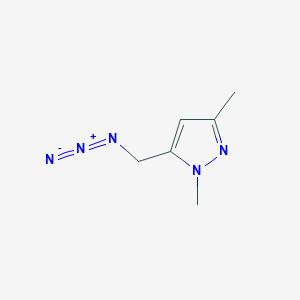
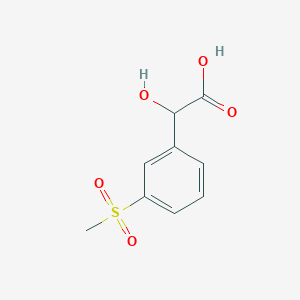
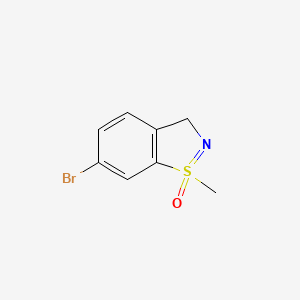
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
